molecular formula C22H23N3O4 B11191993 N-(3,4-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide

N-(3,4-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide

Cat. No.: B11191993
M. Wt: 393.4 g/mol
InChI Key: DDKDJAGTLVZFRB-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidinyl intermediate, followed by the introduction of the acetamide group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metal catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for achieving high efficiency in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as in drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,4-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide include other acetamides and pyrimidinyl derivatives, such as:

  • N-(3,4-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide
  • N-(3,4-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-methylpyrimidin-1(6H)-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)acetamide

InChI

InChI=1S/C22H23N3O4/c1-4-16-13-21(27)25(22(24-16)15-8-6-5-7-9-15)14-20(26)23-17-10-11-18(28-2)19(12-17)29-3/h5-13H,4,14H2,1-3H3,(H,23,26)

InChI Key

DDKDJAGTLVZFRB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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